molecular formula C13H13NO2S B093262 Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate CAS No. 16441-34-2

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate

Cat. No.: B093262
CAS No.: 16441-34-2
M. Wt: 247.31 g/mol
InChI Key: JXKUWLHMTFDRRS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-phenylthiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and advanced chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate is unique due to its specific combination of the thiazole ring with an ethyl acetate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its thiazole ring structure, exhibits potential as an antimicrobial, antifungal, and anticancer agent. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H13NO2SC_{13}H_{13}NO_2S and a molecular weight of approximately 247.31 g/mol. The compound features a thiazole ring, which is known for conferring various biological properties due to its ability to interact with biological macromolecules.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research has indicated that compounds within this class can inhibit the growth of various bacteria and fungi. For instance:

  • Antifungal Activity : In vitro studies have shown that thiazole derivatives exhibit potent antifungal activity against strains of Candida, with some derivatives demonstrating minimum inhibitory concentrations (MICs) significantly lower than traditional antifungal agents like fluconazole .
CompoundMIC (μg/mL)Reference
This compound3.9 - 7.81
Fluconazole15.62

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have reported that thiazole derivatives can induce cytotoxic effects in various cancer cell lines:

  • Cytotoxicity : In vitro assays on human carcinoma cell lines such as MDA-MB231 and HeLa have shown that certain thiazole derivatives exhibit significant antiproliferative activity with IC50 values comparable to established chemotherapeutics .
Cell LineCompoundIC50 (μg/mL)Reference
MDA-MB231This compound3.92
HeLaThis compound11.4

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • DNA Interaction : Thiazole derivatives can bind to DNA and interfere with topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells .
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways or cell proliferation, contributing to their anticancer effects .

Case Studies and Research Findings

Case Study 1 : A study focusing on the synthesis and evaluation of various thiazole derivatives highlighted the superior antifungal activity of compounds similar to this compound against Candida species. The presence of specific substituents on the thiazole ring was found to enhance potency .

Case Study 2 : Another investigation into the antiproliferative effects of thiazole derivatives revealed that several compounds exhibited significant cytotoxicity against breast cancer cells (MDA-MB231), with some showing IC50 values in the low microgram range .

Properties

IUPAC Name

ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-12(15)8-11-9-17-13(14-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKUWLHMTFDRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383940
Record name ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16441-34-2
Record name Ethyl 2-phenyl-4-thiazoleacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16441-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl γ-bromoacetoacetate [2.62 g, 0.9-1.0 mole, described by A. Burger and G. E. Ullyot, J. Org. Chem., 12, 346 (1947)]is added in one portion to a suspension of thiobenzamide [117.5 g, 0.857 mole, described by A. Silberg et al., Ber., 94, 2887 (1961)] in ethanol. The clear solution is refluxed on a steam bath for 2 hr, cooled and slowly added with stirring to ether (3500 ml). The white crystalline precipitate is collected, washed with ether and partitioned between water and ether. Sodium bicarbonate is added in portions until the mixture is alkaline. The mixture is extracted with ether, the ether solution is washed with saturated sodium chloride solution, dried, and evaporated to give ethyl 2-phenylthiazole-4-acetate (VII; R1 = H, R9 = CH2CH3), γmaxCHCl3 1725 cm-1.
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